2-(Benzo[d]thiazol-2-yl)-4-bromophenol

Catalog No.
S775248
CAS No.
6344-17-8
M.F
C13H8BrNOS
M. Wt
306.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzo[d]thiazol-2-yl)-4-bromophenol

CAS Number

6344-17-8

Product Name

2-(Benzo[d]thiazol-2-yl)-4-bromophenol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-bromophenol

Molecular Formula

C13H8BrNOS

Molecular Weight

306.18 g/mol

InChI

InChI=1S/C13H8BrNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H

InChI Key

ZYMZFYQTMLOGQG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)O

Application in Anticonvulsant Drugs

Field: Medicinal Chemistry

Summary of the Application: A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for evaluation as anticonvulsant drugs .

Methods of Application: The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .

Results or Outcomes: The compound BT 15 showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . These compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Application in Optical Materials

Field: Material Science

Summary of the Application: Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials .

Methods of Application: A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .

Results or Outcomes: The study found that these compounds have significant intermolecular interactions, which are important in stabilizing the solid state of hydrazonylsulfones .

Application in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dye stuffs

Field: Organic Chemistry

Summary of the Application: 2-Benzothiazoleacetonitrile, a compound similar to “2-(1,3-Benzothiazol-2-yl)-4-bromophenol”, is used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dye stuffs .

Application in Antibacterial Agents

Summary of the Application: 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones have been synthesized as potential antibacterial agents .

Methods of Application: A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .

Results or Outcomes: The antimicrobial assay data show that the synthesized compounds are found to manifest profound antimicrobial activity .

2-(Benzo[d]thiazol-2-yl)-4-bromophenol is an organic compound characterized by its unique structure, which combines a benzothiazole moiety with a bromophenol unit. Its molecular formula is C13H8BrNOSC_{13}H_{8}BrNOS, and it features a bromine atom, a hydroxyl group, and a thiazole ring within its structure. This compound exhibits interesting physical and chemical properties due to the presence of heteroatoms and functional groups.

The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol primarily involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzenethiol in the presence of iodine as a catalyst. The reaction proceeds as follows:

  • Formation of the Intermediate: The initial step involves mixing 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzenethiol in methanol, followed by the addition of iodine, which facilitates the formation of the desired compound through nucleophilic attack.
  • Recrystallization: The precipitate formed is filtered, washed, and recrystallized to yield pure 2-(Benzo[d]thiazol-2-yl)-4-bromophenol with a yield of approximately 70% .

Research indicates that compounds containing benzothiazole derivatives exhibit significant biological activities, including anticancer properties. Specifically, 2-(Benzo[d]thiazol-2-yl)-4-bromophenol has been evaluated for its potential inhibitory effects on various cancer cell lines, showing promise in targeting pathways associated with tumor growth and proliferation . The compound's structure allows it to interact effectively with biological targets, enhancing its therapeutic potential.

The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol can be summarized in the following steps:

  • Materials Preparation: Weigh 5-bromo-2-hydroxybenzaldehyde (1.07 g, 5 mmol) and 2-aminobenzenethiol (0.47 g, 5 mmol).
  • Reaction Setup: Combine the materials in a round-bottom flask with methanol (30 mL) and stir at room temperature for 30 minutes.
  • Catalyst Addition: Introduce iodine (0.32 g) and continue stirring for an additional 8 hours.
  • Isolation: Filter the precipitate formed, wash it with methanol, and dry it to obtain the target compound .

The applications of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol are diverse:

  • Fluorescent Probes: Due to its ability to undergo excited state intramolecular proton transfer (ESIPT), this compound is used in designing fluorescent probes for biological imaging.
  • Pharmaceutical Development: Its anticancer properties make it a candidate for further development in cancer therapeutics.
  • Material Science: The compound's unique structural properties allow for potential applications in organic electronics and photonic devices .

Studies on the interactions of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol with various biological targets have shown that it can effectively inhibit specific signaling pathways involved in cancer cell proliferation. These interactions are often assessed through various assays that measure cell viability and apoptosis induction in cancer cell lines .

Several compounds share structural similarities with 2-(Benzo[d]thiazol-2-yl)-4-bromophenol. Below are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
BenzothiazoleContains a thiazole ringCommonly used as a scaffold in medicinal chemistry
5-Bromo-2-hydroxybenzaldehydeHydroxyl group on benzaldehydeUsed as a precursor in synthesizing various derivatives
Benzothiazole DerivativesVarious substitutions on the benzothiazole ringExhibits diverse biological activities

The uniqueness of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol lies in its specific combination of bromine substitution and hydroxyl functionality, which enhances its reactivity and biological activity compared to other similar compounds.

XLogP3

4.6

Other CAS

6344-17-8

Wikipedia

2-(1,3-benzothiazol-2-yl)-4-bromophenol

Dates

Last modified: 08-15-2023

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